1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Beschreibung
This compound features a piperidine core substituted with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the 1-position and a 1,2,3-triazole-4-carboxylic acid moiety at the 4-position. The Fmoc group is widely used in peptide synthesis for temporary amine protection, enabling selective deprotection under mild basic conditions . Its synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by Fmoc protection of the piperidine nitrogen .
Eigenschaften
IUPAC Name |
1-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c28-22(29)21-13-27(25-24-21)15-9-11-26(12-10-15)23(30)31-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,13,15,20H,9-12,14H2,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTDIGXOUCZPBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=C(N=N2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2091154-19-5 | |
| Record name | 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Wirkmechanismus
Target of Action
It is known that similar compounds with a fluorenylmethyloxycarbonyl (fmoc) group are often used in peptide synthesis. The Fmoc group acts as a protective group for amino acids during peptide synthesis.
Mode of Action
In the context of peptide synthesis, the fmoc group can be removed under mildly basic conditions, allowing the amino acid to participate in peptide bond formation.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its role in peptide synthesis. By protecting amino acids during synthesis, it can help ensure the correct sequence of amino acids in the resulting peptide.
Action Environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of this compound. For example, the Fmoc group can be removed under mildly basic conditions, suggesting that the compound’s action may be influenced by the pH of its environment.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues and their distinguishing features:
Key Findings
Substituent Effects on Bioactivity: The difluoromethyl-triazole derivative (CAS: 2137896-99-0) exhibits superior metabolic stability compared to the parent compound due to fluorine’s electron-withdrawing effects, which reduce oxidative degradation . Biphenyl-triazole analogues (e.g., compound 90) demonstrate nanomolar potency as P2Y14 receptor antagonists, highlighting the importance of extended aromatic systems for receptor binding .
Impact of Heterocycle Replacement :
- Replacing the triazole with pyrazole (as in the 4-methylpyrazole analogue) reduces hydrogen-bonding capacity, leading to lower solubility but improved lipophilicity for blood-brain barrier penetration .
Stereochemical Considerations :
- Chiral phenyl-substituted piperidine derivatives (e.g., (3R,4R)-isomer) show enhanced selectivity in peptide-based drug delivery systems, underscoring the role of stereochemistry in target engagement .
Synthetic Utility :
- Acetic acid derivatives (e.g., 2-(1-Fmoc-piperidin-4-yl)acetic acid) serve as flexible linkers in solid-phase peptide synthesis, whereas the triazole-carboxylic acid motif is preferred for click chemistry-based conjugations .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare this compound, and what role do protecting groups like Fmoc play?
- Methodology : The compound is synthesized via 1,3-dipolar cycloaddition (click chemistry) between an azide and an alkyne precursor. The Fmoc (9-fluorenylmethoxycarbonyl) group is introduced to protect the piperidine nitrogen during solid-phase peptide synthesis (SPPS), enabling selective deprotection under basic conditions (e.g., piperidine).
- Key Steps :
- Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation .
- Fmoc protection of the piperidine ring to ensure orthogonal reactivity in multi-step syntheses .
Q. How is the compound purified after synthesis, and what analytical techniques validate its purity?
- Purification : Reverse-phase HPLC or flash chromatography using gradients of acetonitrile/water (with 0.1% TFA) to resolve byproducts.
- Validation :
- Purity : ≥95% by HPLC (UV detection at 254 nm) .
- Structural Confirmation : N NMR and 2D H-N HMBC for triazole nitrogen assignment .
Q. What are the primary applications of this compound in academic research?
- Peptide Synthesis : Serves as a spacer or linker in SPPS due to its stable triazole moiety and Fmoc-protected amine .
- Bioconjugation : The triazole ring facilitates "click" reactions for tagging biomolecules (e.g., proteins, nucleic acids) .
- Drug Discovery : Used to synthesize piperidine-triazole hybrids for targeting enzymes (e.g., kinases, proteases) .
Advanced Research Questions
Q. How can reaction yields be optimized for the CuAAC step, and what factors influence regioselectivity?
- Optimization :
- Catalyst : Use Cu(I)Br with TBTA (tris(benzyltriazolylmethyl)amine) to enhance reaction rate and reduce side products .
- Solvent : Toluene or DMF at 60–80°C improves cycloaddition efficiency .
Q. What are the common side reactions during synthesis, and how can they be mitigated?
- Byproducts :
- Oligomerization : Occurs with excess azide or alkyne; controlled stoichiometry (1:1.2 azide:alkyne) minimizes this .
- Fmoc Deprotection : Premature cleavage by acidic impurities; use scavengers (e.g., water-free conditions) during SPPS .
- Mitigation :
- Purify intermediates via silica gel chromatography before CuAAC .
- Monitor reaction progress by TLC (Rf ~0.3 in ethyl acetate/hexane) .
Q. How does the triazole moiety influence the compound’s stability and interaction with biological targets?
- Stability : The triazole ring is metabolically stable and resistant to hydrolysis, making it suitable for in vivo applications .
- Interactions :
- Hydrogen Bonding : Triazole N-atoms participate in H-bonding with enzyme active sites (e.g., SARS-CoV-2 main protease) .
- π-π Stacking : The aromatic triazole interacts with tyrosine/phenylalanine residues in proteins, studied via molecular docking .
Q. What safety protocols are critical when handling this compound in the lab?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
